

In-Depth Technical Guide on N,N-Diethyldodecanamide (CAS: 3352-87-2)

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Compound of Interest

Compound Name: *N,N-Diethyldodecanamide*

Cat. No.: *B1294644*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyldodecanamide, also known as N,N-diethylauramide, is a long-chain fatty acid amide with the chemical formula $C_{16}H_{33}NO$. While its direct biological functions and mechanisms of action are not extensively documented in publicly available literature, its structural class—fatty acid amides (FAAs)—is of significant interest in biomedical research. FAAs are a diverse group of lipid signaling molecules that include endocannabinoids and other bioactive lipids, known to modulate various physiological processes. This technical guide provides a comprehensive overview of the available physicochemical data, synthesis methodologies, and potential, though largely unexplored, biological activities of **N,N-Diethyldodecanamide**. The information is presented to facilitate further research and application development for this compound.

Chemical and Physical Properties

N,N-Diethyldodecanamide is a clear, colorless to light yellow liquid at room temperature.^[1] A summary of its key physicochemical properties is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of **N,N-Diethyldodecanamide**

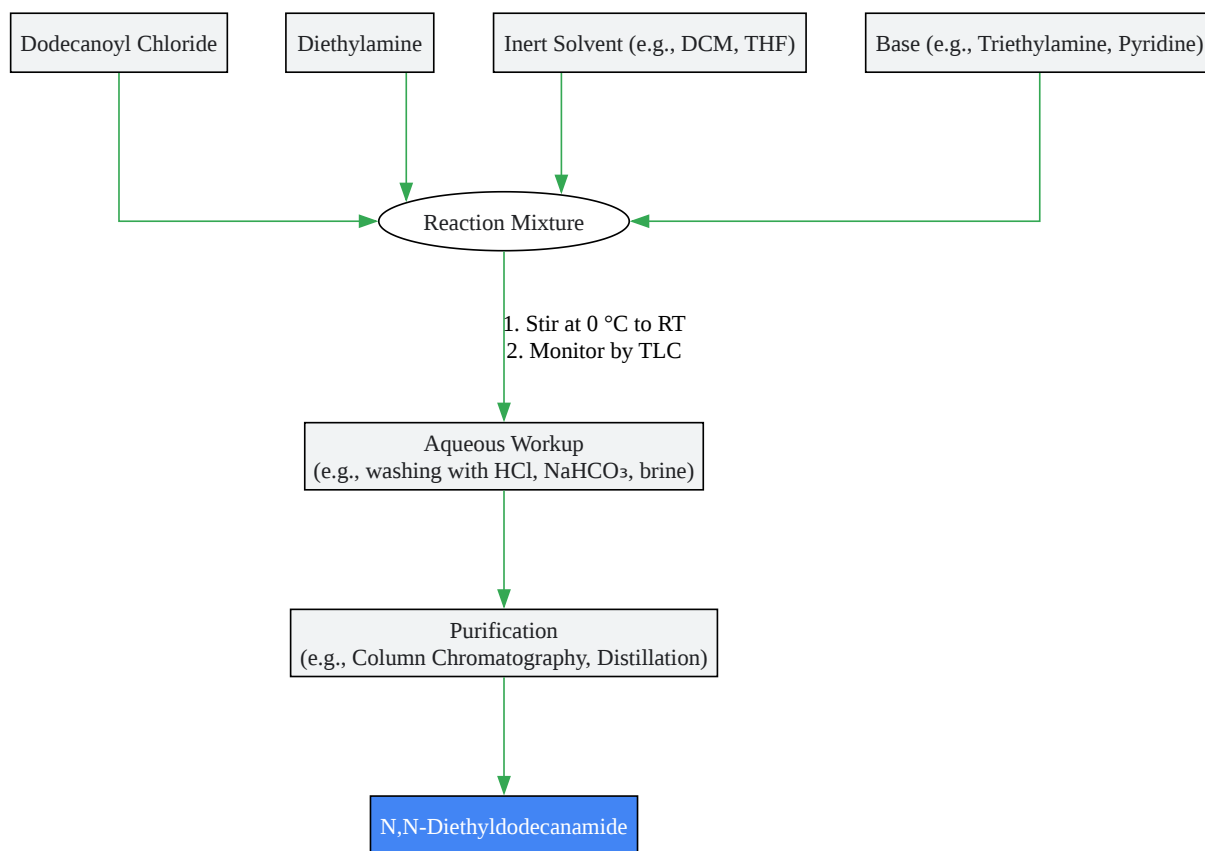
Property	Value	Source(s)
CAS Number	3352-87-2	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₆ H ₃₃ NO	[2] [3]
Molecular Weight	255.44 g/mol	[2]
Appearance	Clear colorless to light yellow liquid	[1]
Boiling Point	166-167 °C at 2 mmHg	[1]
Melting Point	3-5 °C	[2]
Density	0.847 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.454	[1]
Solubility	Insoluble in water	[6]
Synonyms	N,N-Diethylauramide, Lauric acid diethylamide	[2]

Synthesis Protocols

While specific, detailed experimental protocols for the synthesis of **N,N-Diethyldodecanamide** are not readily available in peer-reviewed literature, general methods for the synthesis of N,N-disubstituted amides are well-established. These methods can be adapted for the preparation of the target compound.

Amidation of Dodecanoyl Chloride with Diethylamine

This is a common and efficient method for forming amides. The workflow for this synthesis is depicted below.



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Synthesis of *N,N*-Diethyldodecanamide via Acid Chloride

Experimental Protocol:

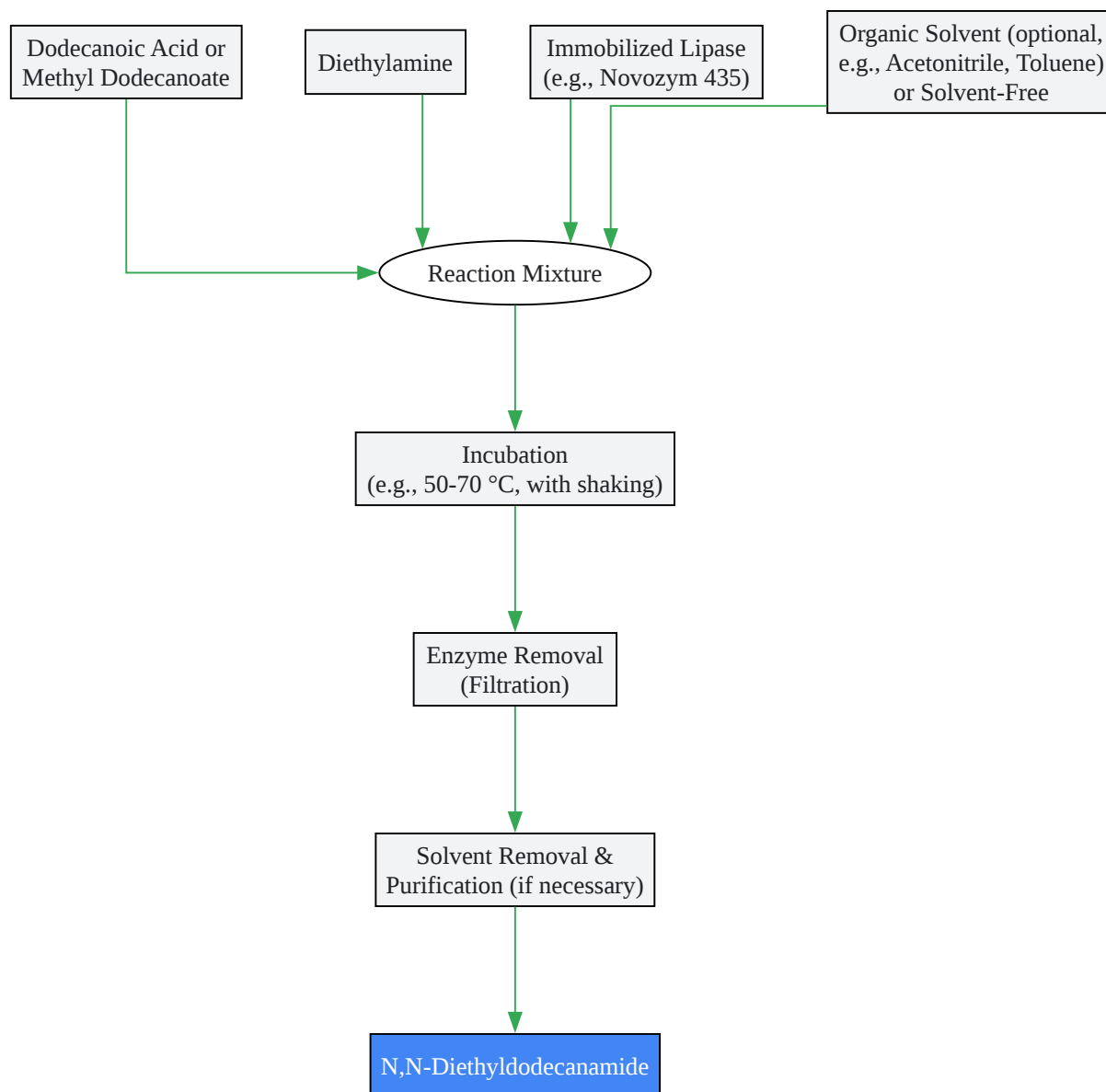
- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecanoyl chloride (1.0 eq) in a suitable inert solvent such as dichloromethane

(DCM) or tetrahydrofuran (THF).

- Addition of Amine and Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1-1.5 eq) or another non-nucleophilic base to act as an acid scavenger. Slowly add diethylamine (1.0-1.2 eq) dropwise to the stirred solution.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Workup: Quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl). Separate the organic layer and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) and brine.
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **N,N-diethyldodecanamide**.

Lipase-Catalyzed Amidation

Enzymatic synthesis offers a greener alternative to traditional chemical methods, often proceeding under milder conditions with high selectivity. Lipases, such as *Candida antarctica* lipase B (CALB), can catalyze the direct amidation of fatty acids or their esters with amines.^[7]^[8]^[9]^[10]



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Lipase-Catalyzed Synthesis of N,N-Diethyldodecanamide

Experimental Protocol:

- **Reaction Mixture:** Combine dodecanoic acid or its methyl ester (1.0 eq), diethylamine (excess, e.g., 2-4 eq), and an immobilized lipase such as Novozym 435 (e.g., 10% w/w of substrates) in a suitable reaction vessel. The reaction can be run in a solvent like acetonitrile or under solvent-free conditions.[\[8\]](#)[\[10\]](#)
- **Incubation:** Incubate the mixture at a moderately elevated temperature (e.g., 50-70 °C) with continuous shaking for 24-72 hours.[\[7\]](#)
- **Enzyme Removal:** After the reaction, the immobilized enzyme can be easily removed by filtration for potential reuse.
- **Purification:** The solvent (if used) is removed under reduced pressure. The remaining product can be purified if necessary, although enzymatic reactions often yield products of high purity.

Analytical Data

A summary of available analytical data for the characterization of **N,N-Diethyldodecanamide** is presented in Table 2.

Table 2: Analytical Data for **N,N-Diethyldodecanamide**

Analytical Technique	Key Observations	Source(s)
GC-MS	The mass spectrum typically shows a molecular ion peak and characteristic fragmentation patterns of long-chain amides.	[2]
^1H NMR	Spectral data would show characteristic signals for the ethyl groups on the nitrogen and the long alkyl chain of the dodecanoyl group.	[2]
^{13}C NMR	The spectrum would display distinct peaks for the carbonyl carbon, the carbons of the diethylamino group, and the carbons of the dodecyl chain.	[2]
IR Spectroscopy	A strong absorption band characteristic of the amide carbonyl (C=O) stretch is expected around 1630-1680 cm^{-1} .	[2]

Biological Activity and Potential Applications

While there is a lack of direct studies on the biological activity of **N,N-Diethyldodecanamide**, the broader class of fatty acid amides (FAAs) has been shown to possess interesting pharmacological properties.

Potential as a Cannabinoid Receptor Ligand

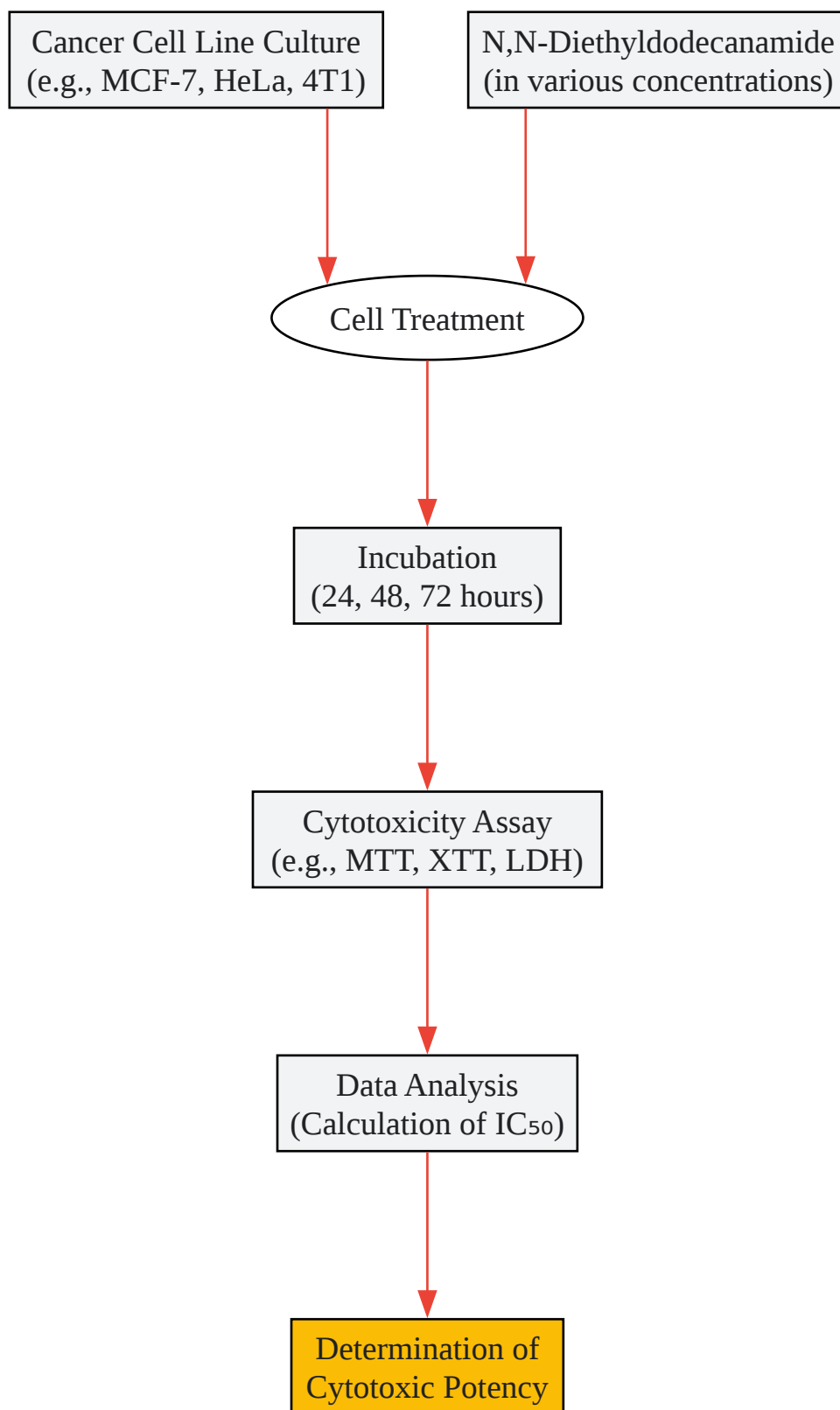
Many FAAs are known to interact with the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes. Some FAAs act as agonists or allosteric modulators of cannabinoid receptors (CB1 and CB2).^{[11][12][13]} A recent study on a mixture of FAAs semi-synthesized from andiroba oil demonstrated that these compounds could have an

affinity for CB1 and CB2 receptors, as suggested by molecular docking studies.[\[11\]](#)[\[12\]](#) This suggests that **N,N-Diethyldodecanamide**, as a long-chain FAA, could potentially interact with these receptors.

Potential Cytotoxic and Anti-Cancer Activity

There is emerging evidence that some FAAs exhibit cytotoxic effects against cancer cell lines.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) For instance, a nanostructured lipid carrier system containing FAAs showed selective cytotoxic activity against a murine breast cancer cell line (4T1).[\[11\]](#)[\[12\]](#) Another study demonstrated that FAAs from *Carapa guianensis* oil can suppress proliferation and promote apoptosis in C6 glioma cells, possibly through the inhibition of the Akt signaling pathway.[\[13\]](#) These findings suggest that **N,N-Diethyldodecanamide** could be a candidate for evaluation in cancer research.

The general workflow for assessing the cytotoxicity of a compound like **N,N-Diethyldodecanamide** is outlined below.



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General Workflow for a Cytotoxicity Assay

Experimental Protocol (MTT Assay):

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **N,N-Diethyldodecanamide** for 24, 48, or 72 hours.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Other Potential Applications

N,N-Diethyldodecanamide is listed as a pharmaceutical intermediate and has been mentioned in the context of color film emulsions.^{[1][2]} Its structural similarity to other N,N-dialkylamides suggests potential use as a solvent or extractant in various chemical processes.^[15]

Conclusion

N,N-Diethyldodecanamide is a readily synthesizable long-chain fatty acid amide with well-defined physicochemical properties. While direct biological studies on this specific compound are scarce, the known activities of the broader class of fatty acid amides, particularly their interactions with the endocannabinoid system and their potential as cytotoxic agents, suggest that **N,N-Diethyldodecanamide** is a promising candidate for further pharmacological investigation. The synthesis and experimental protocols outlined in this guide provide a framework for researchers to produce and evaluate this compound for various potential

applications in drug discovery and materials science. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

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